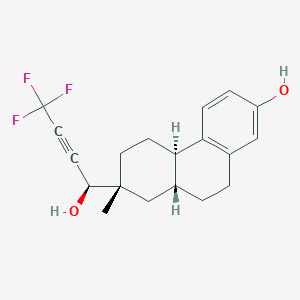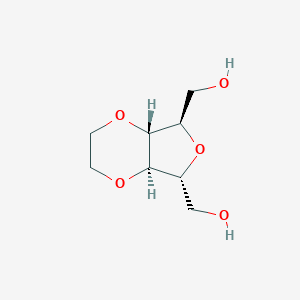
Ahed-man
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ahed-man is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the class of compounds known as alkaloids, which are characterized by their bitter taste and pharmacological activity. Ahed-man is found in various plants, including the cactus species Echinopsis pachanoi, commonly known as San Pedro cactus.
Wirkmechanismus
The mechanism of action of Ahed-man is not fully understood, but it is believed to interact with various receptors in the body, including the serotonin and dopamine receptors. It may also affect the activity of certain enzymes and ion channels.
Biochemische Und Physiologische Effekte
Ahed-man has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It may also have analgesic effects by blocking pain receptors. Additionally, Ahed-man has been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ahed-man in lab experiments is its natural occurrence, which makes it more appealing for use in therapeutic applications. However, its natural occurrence also presents a limitation, as the concentration of the compound can vary widely depending on the source. Additionally, the synthesis of Ahed-man can be challenging, which may limit its use in certain experiments.
Zukünftige Richtungen
There are numerous future directions for research on Ahed-man. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, research on the compound's potential as an anti-inflammatory and analgesic agent may lead to the development of new therapies for chronic pain and inflammation. Further studies on the compound's mechanism of action may also provide insight into its potential therapeutic applications.
Conclusion:
In conclusion, Ahed-man is a naturally occurring compound with potential therapeutic properties. It has been the subject of numerous scientific studies and has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. While there are limitations to its use in lab experiments, its natural occurrence makes it an appealing candidate for use in therapeutic applications. Future research on Ahed-man may lead to the development of new therapies for a range of conditions, including neurological disorders, chronic pain, and inflammation.
Synthesemethoden
Ahed-man can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves isolating the compound from the plant material using solvents. Chemical synthesis involves the use of organic chemistry techniques to create the compound in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Ahed-man has been the subject of numerous scientific studies, particularly in the fields of pharmacology and neuroscience. It has been shown to have potential therapeutic properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Eigenschaften
CAS-Nummer |
149297-15-4 |
|---|---|
Produktname |
Ahed-man |
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
[(4aR,5R,7R,7aR)-5-(hydroxymethyl)-2,3,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]dioxin-7-yl]methanol |
InChI |
InChI=1S/C8H14O5/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
ZROPVYIJRDCEQU-WCTZXXKLSA-N |
Isomerische SMILES |
C1CO[C@@H]2[C@H](O[C@@H]([C@H]2O1)CO)CO |
SMILES |
C1COC2C(OC(C2O1)CO)CO |
Kanonische SMILES |
C1COC2C(OC(C2O1)CO)CO |
Synonyme |
2,5-anhydro-3,4-O-(1,2-ethanediyl)mannitol AHED-Man |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



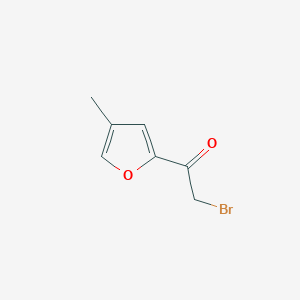
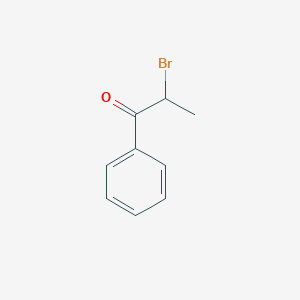
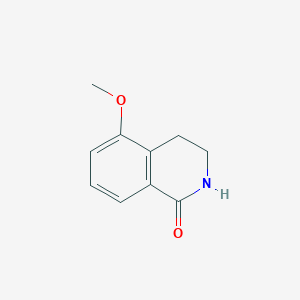
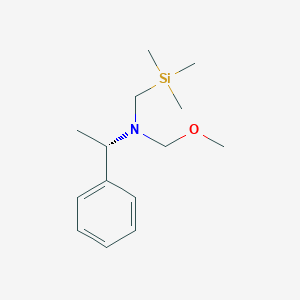
![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
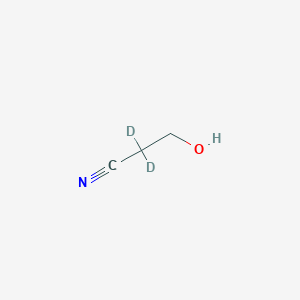
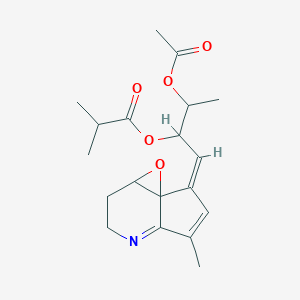
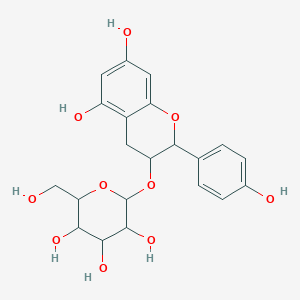
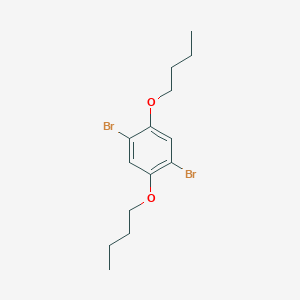
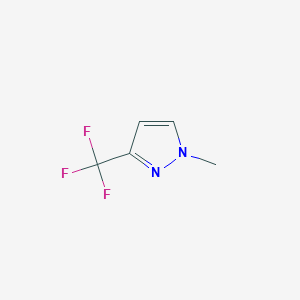
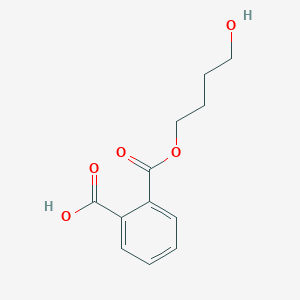
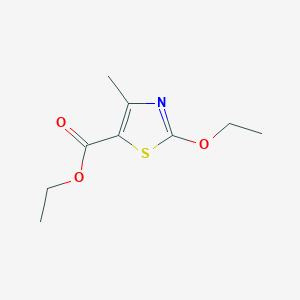
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
